4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the coupling of the oxadiazole intermediate with a sulfonamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and sulfonamide group are key structural features that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and sulfonamide-containing molecules. Examples include:
- 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}propenone
- 3-(4-chlorophenyl)propionic acid
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring and the sulfonamide group provides a distinct chemical profile that sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H19ClN4O4S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-21-29(26,27)16-11-9-15(10-12-16)22-17(25)3-2-4-18-23-19(24-28-18)13-5-7-14(20)8-6-13/h5-12,21H,2-4H2,1H3,(H,22,25) |
InChI Key |
CCJUQOXNKKMDDN-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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